![molecular formula C21H23N5O3S B15106058 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15106058.png)
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a pyrazole derivative with a pyridine carboxamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1,1-dioxidotetrahydro-3-thienyl acetate
- 1,1-dioxidotetrahydro-3-thienylamine
- (1,1-dioxidotetrahydro-3-thienyl)acetic acid
Uniqueness
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups and heterocyclic structures, which confer specific chemical and biological properties not found in similar compounds .
Biological Activity
6-Cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
The molecular formula of the compound is C21H23N5O3S, with a molecular weight of approximately 425.5 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H23N5O3S |
Molecular Weight | 425.5 g/mol |
IUPAC Name | This compound |
InChI Key | HLMQCMFQUUAYFL-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 2.59 µM against HeLa cells, suggesting potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin (IC50 = 2.35 µM) . The mechanism of action is believed to involve cell cycle arrest and apoptosis induction.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties as well. Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit the growth of various bacterial strains and fungi. The specific interactions and mechanisms remain an area for further exploration but may involve disruption of cellular processes through enzyme inhibition.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cancer proliferation and microbial resistance. It may modulate signaling pathways critical for cell survival and proliferation.
Case Studies
Case Study 1: Anticancer Efficacy
A study demonstrated that pyrazolo[3,4-b]pyridines with specific substitutions exhibited enhanced anticancer activity against various cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship highlighted that modifications at the pyridine moiety significantly influenced potency .
Case Study 2: Antimicrobial Screening
In vitro assays against Mycobacterium tuberculosis showed promising results for derivatives based on the pyrazolo[3,4-b]pyridine scaffold. The compounds were tested for their ability to inhibit bacterial growth and showed effective results in preliminary screening .
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from simpler analogs:
Compound Name | Key Features |
---|---|
Pyrazolo[3,4-b]pyridine | Basic scaffold with varied substituents |
6-Cyclopropyl-N-(2-pyridinylmethyl)-pyrazolo[3,4-b]pyridine | Lacks dioxidothiolan structure; different activity profile |
5-Amino-1H-pyrazolo[3,4-b]pyridine derivatives | Contains amino group; variations in activity |
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O3S/c1-13-19-17(21(27)23-11-14-3-2-7-22-10-14)9-18(15-4-5-15)24-20(19)26(25-13)16-6-8-30(28,29)12-16/h2-3,7,9-10,15-16H,4-6,8,11-12H2,1H3,(H,23,27) |
InChI Key |
HLMQCMFQUUAYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5 |
Origin of Product |
United States |
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